molecular formula C28H27N5O4S B2535407 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide CAS No. 325693-08-1

2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide

Cat. No.: B2535407
CAS No.: 325693-08-1
M. Wt: 529.62
InChI Key: LDAQKTBIKAFQCC-UHFFFAOYSA-N
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Description

This compound belongs to the triazole-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a benzodeisoquinolinone moiety and a thioacetamide side chain. The structural complexity of this molecule—including the 3-hydroxypropyl group and phenyl substitution at the triazole ring—suggests tailored solubility and binding properties compared to simpler analogs.

Properties

IUPAC Name

2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c34-17-7-15-29-24(35)18-38-28-31-30-23(33(28)20-10-2-1-3-11-20)14-6-16-32-26(36)21-12-4-8-19-9-5-13-22(25(19)21)27(32)37/h1-5,8-13,34H,6-7,14-18H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAQKTBIKAFQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structural components suggest interactions with various biological targets, particularly within the realms of cancer therapy and apoptosis regulation.

Chemical Structure and Properties

The compound features a benzoisoquinoline core linked to a triazole and thioether moiety. This unique architecture may confer specific biological activities, particularly as a selective agonist for the lysophosphatidic acid receptor 2 (LPA2), which plays a crucial role in cell signaling pathways related to survival and apoptosis.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H25N3O4S
Molecular Weight425.52 g/mol
CAS Number325850-81-5
PurityTypically >95%

Research indicates that this compound may modulate cellular responses through its interaction with G-protein-coupled receptors (GPCRs), particularly LPA2. The activation of LPA2 can lead to significant changes in cellular behavior, including:

  • Inhibition of Apoptosis : By activating LPA2, the compound may contribute to cell survival pathways, making it a candidate for cancer therapies where apoptosis regulation is critical.
  • Cell Proliferation : LPA signaling is known to promote cell growth and proliferation, which can be beneficial in regenerative medicine but detrimental in tumorigenesis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar molecules.

Compound NameMechanism of ActionUnique Features
Lysophosphatidic AcidGPCR agonist; involved in cell proliferationNaturally occurring signaling lipid
Benzoic Acid DerivativesAntimicrobial; food preservationLacks specific receptor activity
Isoquinoline DerivativesVarious biological activities; not specific to LPA receptorsBroad range of activities

Safety and Toxicology

Preliminary safety assessments indicate that the compound may pose irritant effects and environmental hazards. Laboratory handling should adhere to safety guidelines due to potential toxicity associated with its chemical structure.

Comparison with Similar Compounds

Structural Analog 1: 2-[[5-[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-pyridinylmethyl)acetamide (CAS 315239-14-6)

  • Molecular Formula : C₂₈H₂₆N₆O₃S
  • Molar Mass : 526.61 g/mol
  • Key Substituents :
    • Triazole Position 4 : Allyl group (2-propen-1-yl) instead of phenyl.
    • Acetamide Side Chain : 3-Pyridinylmethyl group instead of 3-hydroxypropyl.
  • Predicted Properties :
    • Density: 1.36 ± 0.1 g/cm³
    • pKa: 13.17 ± 0.46 .

Implications :

  • The pyridinylmethyl substituent introduces aromaticity and basicity, which could improve membrane permeability but reduce aqueous solubility compared to the hydroxypropyl group in the target compound.

Structural Analog 2: 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS 315702-27-3)

  • Molecular Formula: Not explicitly stated but inferred as C₂₃H₂₃N₅O₂S₃ (based on synonyms in ).
  • Key Substituents: Triazole Position 5: Benzothiazole-2-ylsulfanylmethyl group instead of benzodeisoquinolinone-propyl. Acetamide Side Chain: Retains the 3-hydroxypropyl group.

Implications :

  • The benzothiazole moiety introduces a sulfur-containing heterocycle, which may enhance redox activity or metal-binding capacity.

Data Table: Comparative Analysis

Property Target Compound Analog 1 (CAS 315239-14-6) Analog 2 (CAS 315702-27-3)
Core Structure 1,2,4-Triazole-thioacetamide 1,2,4-Triazole-thioacetamide 1,2,4-Triazole-thioacetamide
Position 4 Substituent Phenyl Allyl Phenyl
Position 5 Substituent Benzodeisoquinolinone-propyl Benzodeisoquinolinone-propyl Benzothiazole-sulfanylmethyl
Side Chain 3-Hydroxypropyl 3-Pyridinylmethyl 3-Hydroxypropyl
Molecular Weight Not provided 526.61 g/mol ~530 g/mol (estimated)
Key Functional Groups Hydroxyl, amide, triazole Pyridine, allyl, amide Benzothiazole, hydroxyl

Research Implications and Lumping Strategies

The structural variations among these analogs highlight the importance of substituent effects on drug-likeness. For instance, the hydroxypropyl group in the target compound and Analog 2 may improve solubility via hydrogen bonding, whereas Analog 1’s pyridinylmethyl group could enhance lipophilicity . Notably, the lumping strategy discussed in groups compounds with analogous backbones (e.g., triazole-thioacetamides) into surrogate categories, assuming shared physicochemical behaviors. This approach simplifies predictive modeling but risks overlooking subtle bioactivity differences caused by substituents like benzodeisoquinolinone vs. benzothiazole.

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